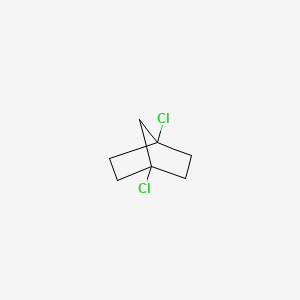

1,4-Dichloronorbornane

Description

Structure

3D Structure

Properties

CAS No. |

2941-51-7 |

|---|---|

Molecular Formula |

C7H10Cl2 |

Molecular Weight |

165.06 g/mol |

IUPAC Name |

1,4-dichlorobicyclo[2.2.1]heptane |

InChI |

InChI=1S/C7H10Cl2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |

InChI Key |

YBNBENMSAFGIQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1(C2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dichloronorbornane and Analogues

Direct Halogenation Approaches to 1,4-Dichloronorbornane

Direct chlorination of norbornane (B1196662) is a primary route for the synthesis of its chlorinated derivatives. However, controlling the regioselectivity to favor the 1,4-isomer is a significant challenge.

Mechanistic Considerations of Direct Chlorination Processes

The direct chlorination of norbornane typically proceeds via a free-radical chain mechanism. This process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), usually promoted by UV light or heat. The propagation phase involves the abstraction of a hydrogen atom from the norbornane skeleton by a chlorine radical, generating a norbornyl radical and hydrogen chloride (HCl). This norbornyl radical then reacts with another chlorine molecule to yield a chloronorbornane and a new chlorine radical, continuing the chain reaction.

The regioselectivity of the hydrogen abstraction step is influenced by the stability of the resulting radical and statistical factors. In the norbornane framework, there are three types of C-H bonds: bridgehead (C1 and C4), exo, and endo. The reactivity of these positions towards radical attack is not equal. While tertiary C-H bonds are generally more reactive in acyclic alkanes, the bridgehead positions in norbornane are sterically hindered, making them less accessible to attack.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity for this compound through direct chlorination requires careful optimization of reaction conditions. Key parameters include the choice of chlorinating agent, solvent, temperature, and the use of catalysts.

While the direct use of chlorine gas can lead to a mixture of mono- and polychlorinated products with low selectivity for the 1,4-isomer, alternative chlorinating agents are employed to improve outcomes. The selectivity of chlorination reactions can be enhanced in the presence of solvents like benzene, which can form a complex with the chlorine radical, reducing its reactivity and increasing its selectivity.

| Reagent | Conditions | Products | Reference |

| Chlorine (Cl₂) | UV light | Mixture of monochlorinated and polychlorinated norbornanes | General textbook knowledge |

| Sulfuryl chloride (SO₂Cl₂) | Free radical initiator | Mixture of chlorinated norbornanes | General textbook knowledge |

Table 1: Examples of Reagents for Direct Chlorination of Norbornane

Further research into specific catalysts and reaction conditions is necessary to develop a highly selective synthesis of this compound via direct halogenation.

Electrophilic Addition Strategies and Cyclopropanation Routes to Dichloronorbornanes

Electrophilic addition to the double bond of norbornene, an unsaturated analogue of norbornane, provides an alternative pathway to dichlorinated norbornane derivatives. Subsequent saturation of the remaining double bond would be required to yield this compound.

Utilizing Dichlorocarbene (B158193) in Norbornane Functionalization

The addition of dichlorocarbene (:CCl₂) to norbornene is a well-established method for introducing two chlorine atoms and a cyclopropane (B1198618) ring in a single step. Dichlorocarbene is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as potassium tert-butoxide.

The reaction of dichlorocarbene with norbornene results in the formation of a tricyclic adduct, 3,3-dichlorotricyclo[3.2.1.0²⁻⁴]octane. The addition is generally stereospecific, with the carbene adding to the less hindered exo face of the norbornene double bond. However, under certain conditions, rearrangements of the initial adduct can occur. For instance, the addition of dichlorocarbene to norbornylene at 0°C has been reported to yield 3,4-dichlorobicyclo[3.2.1]octene-2, an isomer of the expected dichlorocyclopropane derivative. reddit.com

| Reactant | Reagent | Product | Reference |

| Norbornene | :CCl₂ (from CHCl₃ and base) | 3,3-Dichlorotricyclo[3.2.1.0²⁻⁴]octane | General textbook knowledge |

| Norbornylene | :CCl₂ (at 0°C) | 3,4-Dichlorobicyclo[3.2.1]octene-2 | reddit.com |

Table 2: Products of Dichlorocarbene Addition to Norbornene and its Analogue

Reduction-Based Syntheses of this compound from Polyhalogenated Norbornanes

A promising strategy for the synthesis of this compound involves the selective dehalogenation of more highly chlorinated norbornane precursors. This approach leverages the availability of polychlorinated bicyclic compounds, which can be synthesized through Diels-Alder reactions.

Selective Dehalogenation Techniques

The synthesis of 1,4-dichlorobicyclo[2.2.1]heptane has been achieved through a multi-step process starting from the Diels-Alder adduct of hexachlorocyclopentadiene (B6142220) and cyclopentadiene (B3395910). This adduct undergoes a series of reduction and chlorination steps to yield a polychlorinated norbornane derivative, which is then selectively dehalogenated.

Reductive dehalogenation can be accomplished using various reagents. For instance, sodium in ethanol (B145695) has been shown to be an effective reagent for the reductive dehalogenation of polychlorinated alicyclic molecules. The selectivity of the dehalogenation is crucial and depends on the specific reagent, substrate, and reaction conditions. The goal is to remove chlorine atoms from specific positions while retaining the desired 1,4-dichloro substitution pattern. While the complete reductive dechlorination of compounds like 1,2-dichloropropane (B32752) to propene by anaerobic bacteria has been studied, the selective, partial dehalogenation of polychloronorbornanes to a specific dichloroisomer remains a synthetic challenge requiring further investigation. researchgate.net

| Precursor | Reagent | Product | Reference |

| Polychlorinated norbornane derivative | Reducing agent (e.g., Na/EtOH) | This compound | General synthetic strategy |

Table 3: General Scheme for Reduction-Based Synthesis

This approach highlights the importance of developing highly selective dehalogenation methods to access specific isomers of chlorinated norbornanes that are difficult to obtain through direct chlorination.

Stereocontrolled Synthesis of Dichloronorbornane Isomers and Norbornane Derivatives

The precise spatial arrangement of substituents on the norbornane skeleton is critical in determining the properties and reactivity of the resulting molecule. Stereocontrolled synthesis, which governs the three-dimensional orientation of atoms, is therefore of paramount importance.

The free-radical halogenation of norbornane typically yields a mixture of products, with the 2-halonorbornanes being the major components. The ratio of the exo to endo isomers is highly dependent on the nature of the halogenating agent. For instance, chlorination with molecular chlorine (Cl₂) or bromination with molecular bromine (Br₂) results in approximately 70% exo and 20-25% endo product. However, employing bulkier halogenating reagents such as sulfuryl chloride (SO₂Cl₂), carbon tetrachloride (CCl₄), or phosphorus pentachloride (PCl₅) significantly enhances the stereoselectivity, favoring the formation of the exo-isomer to an extent of 95%. researchgate.net This increased preference is attributed to the steric hindrance on the endo face of the norbornyl radical intermediate, which makes it less accessible to larger reagents. researchgate.net

While direct stereocontrolled synthesis of this compound is not extensively detailed in recent literature, the principles of stereocontrol are well-established in the synthesis of other norbornane derivatives. For example, the Diels-Alder reaction between cyclopentadiene and various dienophiles is a cornerstone for accessing the norbornene framework, which can then be further functionalized. The reaction typically favors the formation of the endo isomer due to secondary orbital interactions. However, the exo isomer is often thermodynamically more stable. This difference can be exploited, as thermal isomerization can convert the kinetically favored endo product to the exo product. For instance, heating endo-5-norbornene-2,3-dicarboxylic anhydride (B1165640) at 190°C leads to a mixture rich in the exo-isomer.

Furthermore, base-promoted isomerization and kinetically selective hydrolysis have been employed to achieve high stereoselectivity in the synthesis of exo-5-norbornene-2-carboxylic acid. mdpi.com Treatment of an endo-rich mixture of methyl 5-norbornene-2-carboxylate with sodium tert-butoxide can lead to an equilibrium mixture, and subsequent kinetically controlled hydrolysis preferentially cleaves the exo-ester, yielding the desired exo-acid with high diastereoselectivity. mdpi.com These strategies highlight the sophisticated approaches available for controlling stereochemistry in norbornane systems, which are applicable to the synthesis of specific isomers of halogenated derivatives.

The following table summarizes the influence of the reagent on the stereoselectivity of norbornane halogenation:

| Halogenating Reagent | Major Product | exo/endo Ratio | Reference |

| Cl₂ or Br₂ | 2-Halonorbornane | ~3.5 : 1 | researchgate.net |

| SO₂Cl₂, CCl₄, PCl₅ | exo-2-Halonorbornane | ~19 : 1 | researchgate.net |

Asymmetric Synthetic Approaches to Chiral Norbornane Scaffolds

The synthesis of enantiomerically pure norbornane derivatives is a significant challenge in organic chemistry, with wide-ranging implications for the preparation of chiral ligands, catalysts, and pharmaceuticals. A primary strategy for achieving this is through the asymmetric Diels-Alder reaction, where a chiral auxiliary or a chiral catalyst is used to induce facial selectivity.

One well-established method involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam. nih.gov When attached to an acrylate (B77674) dienophile, the camphorsultam effectively shields one face of the double bond, directing the approach of cyclopentadiene to the opposite face. This results in a highly diastereoselective [4+2] cycloaddition. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched norbornene derivative. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral Lewis acids, often derived from metals like aluminum, boron, copper, or titanium complexed with chiral ligands, can catalyze the Diels-Alder reaction with high enantioselectivity. magtech.com.cn These catalysts activate the dienophile and create a chiral environment that dictates the stereochemical outcome of the cycloaddition.

More recent advancements have focused on novel catalytic systems. For example, a palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, has been adapted for asymmetric synthesis. By employing a chiral dinitrogen ligand (a biimidazoline), it is possible to achieve the efficient assembly of C-N axially chiral scaffolds with good enantioselectivity. nih.govresearchgate.net This method utilizes a low loading of the chiral ligand and readily available norbornene. nih.govresearchgate.net Another innovative approach is the "latent synthon strategy," which allows for the synthesis of a wide array of optically enriched norbornanes with significant structural diversity. nih.gov This method uses a universal alkene substrate in a stereoselective Diels-Alder reaction, followed by various diversification reactions. nih.gov

Furthermore, the development of catalytic enantioselective dihalogenation reactions provides a direct route to chiral halogenated compounds. nih.gov Although many syntheses of organohalogens rely on multi-step conversions, methods using chiral catalysts to control the enantioselectivity of dihalide formation are emerging as powerful tools for natural product synthesis. nih.gov

The table below presents a summary of asymmetric approaches to chiral norbornane scaffolds:

| Asymmetric Strategy | Key Feature | Typical Outcome | Reference |

| Chiral Auxiliary (e.g., Oppolzer's Camphorsultam) | Covalently attached chiral group directs the cycloaddition. | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. | nih.gov |

| Chiral Lewis Acid Catalysis | Chiral catalyst creates an asymmetric environment for the reaction. | High enantioselectivity in Diels-Alder reactions. | magtech.com.cn |

| Asymmetric Catellani Reaction | Chiral dinitrogen ligand used in Pd/NBE cooperative catalysis. | Good enantioselectivity in the formation of C-N axially chiral scaffolds. | nih.govresearchgate.net |

| Latent Synthon Strategy | Use of a universal alkene substrate in a stereoselective Diels-Alder reaction followed by diversification. | Access to a wide range of optically enriched norbornanes. | nih.gov |

Development of Novel and Improved Synthetic Routes for Halogenated Norbornane Systems

The quest for more efficient, selective, and environmentally benign synthetic methods continues to drive innovation in organic chemistry. For halogenated norbornanes, this includes the development of new catalytic systems and reaction pathways.

A significant area of development is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, or the Catellani reaction. nih.govnih.gov This powerful methodology allows for the selective functionalization of both the ortho and ipso positions of aryl halides in a single operation. nih.gov The reaction proceeds through a palladacycle intermediate, which is formed through the combined action of palladium and norbornene. This intermediate then acts as a scaffold to direct further reactions. nih.gov While often applied to the synthesis of complex aromatic compounds, the underlying principles of C-H activation and functionalization mediated by the Pd/NBE system offer a novel platform for the construction of highly substituted norbornane derivatives. The flexibility in the termination step, which can involve halogenation, opens up new synthetic routes to complex halogenated systems. acs.org

The development of new halogenating reagents and strategies is also crucial. While traditional methods often employ harsh reagents, newer approaches focus on milder and more selective systems. For instance, the development of chiral variants of bromodiethylsulfonium bromopentachloroantimonate (BDSB) and its chlorinated analogue (CDSC) has been explored for enantioselective halogenation reactions, including dichlorination. nih.gov Although high enantioselectivity in cyclization reactions proved challenging, moderate success was achieved in the asymmetric dichlorination of alkenes, indicating the potential for developing catalytic systems for the direct enantioselective halogenation of the norbornene double bond. nih.gov

The following table outlines some modern approaches to the synthesis of functionalized norbornane systems:

| Synthetic Approach | Description | Potential Application for Halogenated Norbornanes | Reference |

| Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) | Sequential functionalization of aryl halides at the ipso and ortho positions mediated by a Pd/NBE palladacycle. | Synthesis of complex norbornane derivatives where a halogen can be incorporated in the termination step. | nih.govnih.govacs.org |

| Enantioselective Dihalogenation | Use of chiral catalysts to induce enantioselectivity in the addition of two halogen atoms across a double bond. | Direct synthesis of chiral vicinal dihalides on the norbornene scaffold. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dichloronorbornane

Nucleophilic Substitution Pathways Involving Halogen Atoms at the Norbornane (B1196662) Bridgehead

The reactivity of halides at the bridgehead positions of bicyclic systems like norbornane is notably suppressed compared to their acyclic counterparts. quora.com This inertness is a direct consequence of the geometric constraints imposed by the ring system, which impede the canonical pathways of nucleophilic substitution reactions, namely the SN1 and SN2 mechanisms. quora.com For an SN1 reaction to proceed, it requires the formation of a carbocation intermediate. quora.com However, a bridgehead carbocation in the norbornane system would be highly unstable because it cannot achieve the preferred planar geometry. quora.com

The SN2 mechanism, which involves a backside attack by the nucleophile, is also sterically hindered. quora.com The cage-like structure of the norbornane skeleton effectively shields the back of the bridgehead carbon, making it inaccessible to an incoming nucleophile. quora.comquora.com

| Reaction Pathway | Feasibility at Norbornane Bridgehead | Mechanistic Reason for Inertness |

| SN1 | Disfavored | The rigid structure prevents the formation of a stable, planar carbocation intermediate. quora.com |

| SN2 | Disfavored | The bicyclic framework sterically blocks the backside approach required for the nucleophilic attack. quora.com |

Despite the general inertness of bridgehead halides, studies on related substituted norbornane systems reveal that reactions can be induced under specific conditions. For instance, research on the acid-catalyzed Grob fragmentation of trihalonorbornyl ketones demonstrates the crucial role of bridgehead halogen substituents in directing reaction pathways. nih.gov In a detailed mechanistic analysis, it was found that the position of the halogen atom dictates the subsequent reaction steps. nih.gov

A study involving regioisomeric trihalo-norbornyl ketones showed that a halogen (like chlorine) at the C-4 bridgehead can trigger a facile elimination of the halide ion (X⁻), while a halogen at the C-1 position follows a different mechanistic route. nih.gov This highlights that the reactivity of a bridgehead halogen is highly dependent on its specific location and the presence of other functional groups within the molecule. nih.gov These findings suggest that while standard SN1 and SN2 reactions are inhibited, alternative pathways involving carbocationic intermediates and rearrangements can lead to the substitution of bridgehead halogens.

Elimination Reactions and Formation of Unsaturated Norbornane Derivatives

Elimination reactions provide a common pathway for the formation of alkenes from alkyl halides. youtube.com In the case of 1,4-dichloronorbornane, the removal of hydrogen chloride (dehydrochlorination) can lead to the formation of unsaturated norbornene derivatives. These reactions can proceed through either a one-step (E2) or a two-step (E1) mechanism. libretexts.org The E1 pathway involves the formation of a carbocation intermediate, which is challenging at a bridgehead position. libretexts.org The E2 pathway is a concerted process that has stringent stereochemical requirements. libretexts.org

The regioselectivity of elimination reactions often follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene is the major product. libretexts.org However, the stereoselectivity of E2 reactions is governed by the need for an anti-periplanar arrangement of the departing hydrogen and leaving group. youtube.comlibretexts.org In cyclic systems, this translates to a requirement for the two groups to be in a diaxial conformation. libretexts.org

The rigid geometry of the this compound molecule places significant constraints on the available conformations. The feasibility of achieving an anti-periplanar alignment between a bridgehead chlorine and an adjacent hydrogen is limited. Consequently, the regiochemical and stereochemical outcomes of dehydrochlorination are often controlled by the geometric accessibility of the protons rather than just the stability of the potential alkene products. The specific isomer of dichloronorbornane and the reaction conditions employed will dictate the precise structure of the resulting unsaturated derivative.

| Elimination Mechanism | Key Characteristic | Stereochemical Requirement | Regiochemical Preference (General) |

| E1 | Two-step, via carbocation | None; products may form as cis/trans mixtures. libretexts.org | Zaitsev's Rule: Favors the most substituted alkene. libretexts.org |

| E2 | One-step, concerted | Anti-periplanar geometry between H and leaving group. libretexts.org | Can be governed by stereochemical needs over alkene stability. |

Rearrangement Mechanisms in Dichloronorbornane Systems

Carbocation rearrangements are fundamental processes in organic chemistry, particularly in strained bicyclic systems like norbornane. libretexts.orgnih.gov These rearrangements involve the migration of a group (hydrogen, alkyl, or aryl) to an adjacent positively charged carbon, driven by the formation of a more stable carbocationic intermediate. numberanalytics.com

The Wagner-Meerwein rearrangement is a signature reaction of the norbornane skeleton and related terpene systems. wikipedia.org It is a type of 1,2-hydride or 1,2-alkyl shift that occurs within a carbocationic intermediate. mychemblog.com The generation of a carbocation from this compound, for instance through interaction with a Lewis acid, could initiate such a rearrangement. numberanalytics.com The driving force is often the relief of ring strain or the formation of a more stable carbocation (e.g., secondary to tertiary). libretexts.org These shifts are typically facile and can occur at very low temperatures. wikipedia.org The process can be described as a cationic quora.comnih.gov-sigmatropic rearrangement. wikipedia.org

| Rearrangement Type | Migrating Group | Driving Force |

| Hydride Shift | Hydride ion (H⁻) numberanalytics.com | Formation of a more stable carbocation (e.g., from a secondary to a tertiary center). libretexts.org |

| Alkyl Shift | Alkyl group numberanalytics.com | Relief of ring strain or formation of a more stable carbocation. libretexts.org |

The use of acid catalysts is a common method to induce the formation of carbocations and thereby promote isomerization and rearrangement reactions. mychemblog.com Studies on the acid-catalyzed transformation of bicyclic terpenes, such as the conversion of isoborneol (B83184) to camphene, provide classic examples of Wagner-Meerwein rearrangements. wikipedia.org Similarly, research on the acid-catalyzed fragmentation of trihalonorbornyl ketones illustrates complex reaction cascades involving rearrangements. nih.gov In these reactions, protonation or coordination of a Lewis acid to a functional group or halogen can facilitate the formation of a carbocation, which then undergoes skeletal reorganization to yield a thermodynamically more stable isomer. For this compound, acid catalysis could lead to a complex mixture of isomeric dichloronorbornanes through a series of carbocationic intermediates and Wagner-Meerwein shifts.

Role of this compound as a Substrate or Intermediate in Advanced Organic Transformations

The reactivity of the carbon-chlorine bonds in this compound is central to its utility as a substrate in organic synthesis. The steric hindrance and electronic properties of the norbornane cage significantly influence the course of substitution and elimination reactions.

Detailed research into the behavior of similar bicyclic halides provides a foundational understanding. For instance, studies on the solvolysis of related norbornyl systems have been instrumental in probing mechanistic pathways, including the potential for non-classical carbocation intermediates. While specific studies detailing extensive advanced organic transformations starting directly from this compound are not widely documented in publicly available literature, the principles governing the reactivity of alkyl halides can be extrapolated.

Substitution Reactions: Nucleophilic substitution at the 1- and 4-positions of this compound is expected to be challenging via an S(_N)2 mechanism due to the steric hindrance imposed by the bicyclic structure, which prevents backside attack. An S(_N)1 pathway, proceeding through a carbocation intermediate, is more plausible, particularly at the tertiary bridgehead position (C1). However, the stability of the resulting carbocation and the potential for rearrangements are critical considerations.

Elimination Reactions: Dehydrochlorination of this compound would lead to the formation of unsaturated norbornane derivatives. The regioselectivity of such eliminations would be dictated by the accessibility of adjacent protons and the stability of the resulting alkene, following principles such as Zaitsev's rule where applicable. The rigid geometry of the norbornane skeleton can impose significant constraints on the stereochemical requirements of elimination reactions, such as the preference for an anti-periplanar arrangement of the leaving group and the proton being abstracted in E2 reactions.

While direct, complex synthetic applications of this compound are not extensively reported, its structural motif is part of more complex molecules that do undergo significant transformations. The fundamental reactions it can undergo make it a potential, albeit challenging, starting material for the synthesis of functionalized norbornanes.

Functionalization Studies of the Norbornane Scaffold in Organometallic Catalysis

The norbornane framework is a valuable component in the design of ligands for organometallic catalysis. The rigid structure can impart specific steric and electronic properties to a catalyst, influencing its activity, selectivity, and stability. Functionalization of the norbornane scaffold, starting from precursors like this compound, is a key strategy for developing novel ligands.

The general approach to creating such ligands often involves the replacement of the chlorine atoms with functional groups capable of coordinating to a metal center. A primary method for achieving this is through the formation of an organometallic intermediate, such as a Grignard reagent. wikipedia.orgwikipedia.orglibretexts.orgyoutube.comreddit.com

Grignard Reagent Formation and Subsequent Reactions: The reaction of this compound with magnesium would theoretically yield a di-Grignard reagent. However, the formation of Grignard reagents from alkyl halides can be influenced by factors such as the reactivity of the halide and the potential for side reactions like homocoupling. reddit.com Assuming successful formation, this di-Grignard reagent would be a powerful intermediate for introducing a variety of functional groups.

For example, reaction with a chlorophosphine (R(_2)PCl) could introduce phosphine (B1218219) moieties, which are ubiquitous in organometallic catalysis. nih.gov The synthesis of phosphine ligands is a cornerstone of catalyst development, and the norbornane backbone can provide a rigid and well-defined steric environment around the metal center. nih.govresearchgate.netresearchgate.net

The following table outlines a hypothetical, yet chemically sound, pathway for the functionalization of this compound for the synthesis of a diphosphine ligand, a common structural motif in catalysts for cross-coupling and hydrogenation reactions.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound | Magnesium (Mg) in dry ether/THF | 1,4-Norbornanediylbis(magnesium chloride) | Formation of a di-Grignard reagent |

| 2 | 1,4-Norbornanediylbis(magnesium chloride) | Dialkyl- or Diarylphosphinous chloride (R(_2)PCl) | 1,4-Bis(dialkyl/diarylphosphino)norbornane | Introduction of phosphine donor groups |

| 3 | 1,4-Bis(dialkyl/diarylphosphino)norbornane | Transition metal precursor (e.g., PdCl(_2), Rh(CO)(_2)Cl](_2)) | Norbornane-diphosphine metal complex | Formation of the active catalyst |

This functionalized norbornane ligand could then be utilized in various catalytic applications. The specific nature of the R groups on the phosphorus atoms would allow for fine-tuning of the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance.

While specific examples of catalysts derived directly from this compound are not prevalent in the reviewed literature, the principles of ligand synthesis and catalyst design strongly suggest its potential as a precursor in this field. Further research into the reactivity of its C-Cl bonds and the development of efficient functionalization protocols could unlock the potential of this unique bicyclic scaffold in the realm of advanced organic transformations and organometallic catalysis.

Structural Characterization and Stereochemical Analysis of 1,4 Dichloronorbornane

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is required to unambiguously determine the constitution and stereochemistry of 1,4-dichloronorbornane. These techniques provide complementary information about the molecular connectivity, the spatial arrangement of atoms, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the intricate structure of norbornane (B1196662) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their through-space proximity.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure.

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system, which results in non-equivalent protons even on the same carbon atom (diastereotopic protons). The chemical shifts of the protons are influenced by the electronegativity of the nearby chlorine atoms and by anisotropic effects arising from the molecular geometry. Protons closer to the chlorine atoms would be deshielded and resonate at a higher chemical shift (downfield). For comparison, in the parent norbornane, the bridgehead protons resonate at approximately 2.24 ppm, while the other protons appear as a complex multiplet between 1.15 and 1.75 ppm. In this compound, the bridgehead protons (at C1 and C4) would be significantly downfield due to the attached chlorine atoms. The protons on the C2, C3, C5, and C6 positions would also experience varying degrees of deshielding.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the symmetry in this compound, fewer than seven signals might be expected, depending on the stereochemistry. The carbon atoms bearing the chlorine atoms (C1 and C4) would be significantly deshielded and appear at a much higher chemical shift compared to the corresponding carbons in norbornane (which resonate at around 36.5 ppm for the bridgehead carbons). The other carbon signals would also be shifted depending on their proximity to the electron-withdrawing chlorine atoms.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Norbornane Derivatives

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| Norbornane | ~1.15-1.75 (multiplet, 10H), ~2.24 (singlet, 2H) | ~29.7 (C2, C3, C5, C6), ~36.5 (C1, C4), ~38.4 (C7) |

| 1,4-Dichlorobutane (B89584) chemicalbook.comchemicalbook.com | ~1.95 (quintet, 4H), ~3.60 (triplet, 4H) | ~30.0 (C2, C3), ~44.5 (C1, C4) |

Note: The data for 1,4-dichlorobutane is provided for illustrative purposes to show the effect of chlorine on alkyl chains.

To unravel the complex connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (geminal and vicinal coupling). sdsu.edu In this compound, COSY would help in tracing the connectivity along the carbon framework, for instance, showing correlations between the protons on C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a powerful tool for assigning proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like C1 and C4 in this case, if they are considered quaternary in the context of protonated carbons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the protons on C2 and the bridgehead carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In the rigid norbornane framework, NOESY can distinguish between endo and exo protons and can help to establish the relative stereochemistry of the substituents.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would result in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 9:6:1.

The fragmentation of norbornane derivatives is often complex and can involve characteristic rearrangements. nist.gov Common fragmentation pathways for halogenated compounds include the loss of a halogen atom or a hydrogen halide molecule. chemguide.co.uklibretexts.org For this compound, prominent fragment ions could arise from the loss of a chlorine radical ([M-Cl]⁺) or the elimination of HCl ([M-HCl]⁺). Further fragmentation of the bicyclic ring would also occur.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₇H₁₀Cl₂)

| Ion | m/z (approximate) | Relative Abundance |

| [C₇H₁₀³⁵Cl₂]⁺ | 164 | 100% (base on this cluster) |

| [C₇H₁₀³⁵Cl³⁷Cl]⁺ | 166 | ~65% |

| [C₇H₁₀³⁷Cl₂]⁺ | 168 | ~10% |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edumpg.de The absorption of IR radiation or the scattering in a Raman experiment occurs at specific frequencies corresponding to the stretching and bending of chemical bonds.

The IR and Raman spectra of this compound would be characterized by:

C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹.

C-H bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).

C-C stretching and bending vibrations: Also located in the fingerprint region, contributing to the unique spectral pattern of the norbornane framework.

C-Cl stretching vibrations: These are particularly informative and typically appear in the range of 600-800 cm⁻¹. The exact position and number of bands would depend on the stereochemistry of the chlorine atoms.

Due to the center of symmetry in some conformers, certain vibrational modes may be IR-active but Raman-inactive, and vice-versa, providing further structural clues.

Table 3: General Regions of Interest in Vibrational Spectra for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-H Bend | 1340 - 1470 | IR, Raman |

| C-C Stretch/Bend | Fingerprint Region (<1500) | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Electron Diffraction Studies for Gas-Phase Molecular Structure Determination

A seminal study by Chiang, Wilcox, and Bauer determined the molecular structure of both norbornane and this compound using this method. acs.org Their findings provided accurate geometric parameters for this compound. The study confirmed the bicyclo[2.2.1]heptane framework and provided data on how the substitution with chlorine at the bridgehead positions affects the bond lengths and angles of the parent norbornane structure. For instance, the C1-C7 and C4-C7 bond lengths are influenced by the electronegative chlorine atoms. The C-Cl bond length itself is a key parameter determined from this analysis. The dihedral angles defining the puckering of the six-membered rings are also precisely determined, offering a definitive picture of the molecule's conformation in the gas phase.

Table 4: Selected Internuclear Distances and Bond Angles for this compound from Electron Diffraction (Note: This table is illustrative and based on the findings of Chiang et al. for norbornane and the expected changes upon dichlorination. For precise values, the original publication should be consulted.) acs.org

| Parameter | Norbornane (Illustrative Value) | This compound (Expected Trend) |

| C1-C2 Bond Length | ~1.54 Å | Slight change |

| C2-C3 Bond Length | ~1.55 Å | Minimal change |

| C1-C7 Bond Length | ~1.54 Å | Likely shortened |

| C-Cl Bond Length | N/A | ~1.77 Å |

| C2-C1-C6 Angle | ~107° | Modified by C-Cl bond |

| C1-C7-C4 Angle | ~96° | Modified by C-Cl bonds |

Conformational Analysis and Stereochemical Considerations in the Norbornane Ring System

The norbornane skeleton, also known as bicyclo[2.2.1]heptane, is a saturated hydrocarbon with the chemical formula C₇H₁₂. wikipedia.org Its structure is derived from a cyclohexane (B81311) ring bridged by a methylene (B1212753) group at the 1,4-positions, resulting in a strained and rigid bicyclic system. wikipedia.org This rigidity significantly limits the conformational freedom typically observed in acyclic or monocyclic alkanes.

The primary conformations of the norbornane ring system are the boat and chair forms of the six-membered rings. However, unlike cyclohexane, the bridging at the 1,4-positions locks the system, preventing the typical chair-to-chair interconversion. This results in a relatively fixed geometry. The terms exo and endo are used to describe the stereochemical positions of substituents on the bicyclic system. The exo position points away from the six-membered ring with the higher substitution, while the endo position points towards it. libretexts.org

Influence of Halogen Substitution on Norbornane Conformation

The introduction of halogen substituents, such as chlorine in this compound, can influence the molecule's conformational preferences and reactivity. The electron-withdrawing nature and steric bulk of the halogen atoms can affect bond lengths, bond angles, and torsional strains within the norbornane framework.

Electron diffraction studies on this compound have provided insights into its gas-phase structure. acs.org These studies help determine the precise geometric parameters of the molecule, including the C-C and C-Cl bond lengths and the bond angles, which are crucial for understanding the conformational impact of the chlorine atoms. The substitution at the bridgehead (C1) and the opposing (C4) position introduces steric and electronic interactions that can distort the ideal norbornane geometry.

The presence of halogens can also introduce dipole-dipole interactions, which can influence the stability of different conformations, particularly in solution. While the rigid norbornane core limits large-scale conformational changes, subtle variations in torsional angles can occur to minimize repulsive forces between the chlorine atoms and other parts of the molecule.

Differentiation and Characterization of Stereoisomers (Enantiomers and Diastereomers)

The concept of stereoisomerism is central to understanding the three-dimensional nature of molecules. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

For this compound, the presence of chiral centers can lead to the existence of stereoisomers. A chiral center is a carbon atom attached to four different groups. In the case of this compound, the bridgehead carbons (C1 and C4) are potential chiral centers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.com If a molecule is chiral (lacks a plane of symmetry and a center of inversion), it will have an enantiomer. The synthesis of specific enantiomers often requires chiral starting materials or chiral reagents. nih.govnih.gov

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgyoutube.com This occurs when a molecule has two or more stereocenters, and at least one, but not all, of the stereocenters are inverted relative to its stereoisomer. youtube.com Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. libretexts.org

The stereochemistry of halogenation reactions is a critical factor in the synthesis of specific stereoisomers of halogenated norbornanes. The addition of halogens to alkenes often proceeds with anti-stereoselectivity, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.org This is often explained by the formation of a cyclic halonium ion intermediate. libretexts.org In radical halogenation reactions, the stereochemical outcome can be influenced by the stability of the resulting radical intermediate. youtube.com

The characterization and differentiation of the stereoisomers of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods like circular dichroism. The assignment of the absolute configuration (R/S) at each chiral center is a crucial aspect of stereochemical analysis. youtube.com

Below is a table summarizing the key stereochemical concepts relevant to this compound:

| Term | Definition | Relevance to this compound |

| Norbornane | A bridged bicyclic hydrocarbon with the formula C₇H₁₂. wikipedia.org | The core framework of the molecule. |

| exo position | A substituent position on the norbornane ring pointing away from the main six-membered ring. libretexts.org | Describes the orientation of substituents. |

| endo position | A substituent position on the norbornane ring pointing towards the main six-membered ring. libretexts.org | Describes the orientation of substituents. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. youtube.com | Potential stereoisomers of this compound if the molecule is chiral. |

| Diastereomers | Stereoisomers that are not mirror images of each other. libretexts.orgyoutube.com | Potential stereoisomers if multiple chiral centers are present and only some are inverted. |

Derivatives and Analogues of 1,4 Dichloronorbornane: Synthesis and Reactivity in Academic Research

Synthesis of Variously Substituted Norbornanes with Halogenation Patterns

The synthesis of halogenated norbornanes is a cornerstone of organohalogen chemistry, providing a diverse array of substrates for further functionalization. The inherent strain and stereochemistry of the norbornane (B1196662) skeleton often lead to unique reactivity and product distributions.

The bromination of norbornene, for instance, has been extensively studied using reagents like N-bromosuccinimide (NBS) in various solvent systems. arkat-usa.org The reaction proceeds through a carbocationic intermediate, which is susceptible to Wagner-Meerwein rearrangements and hydride shifts, leading to a mixture of products. arkat-usa.org The solvent polarity plays a significant role in the reaction outcome, with a large solvent polarity factor indicating substantial charge development during the transformation. arkat-usa.org

Kinetic studies on the bromofunctionalization of norbornene with NBS have revealed a second-order rate equation. arkat-usa.org The structure of the products and their distribution provide valuable insights into the reaction mechanism and the geometry of the intermediates. arkat-usa.org For example, the formation of unrearranged 2-exo-3-exo disubstituted products suggests the involvement of a cyclic intermediate. arkat-usa.org

Beyond simple bromination, the synthesis of dichloronorbornane derivatives can be achieved through various methods. While direct chlorination of norbornane can be challenging to control, the Diels-Alder reaction between cyclopentadiene (B3395910) and a chlorinated dienophile offers a more controlled entry into this class of compounds. The structure of 1,4-dichloronorbornane itself has been determined using electron diffraction, providing precise data on its bond lengths and angles. acs.org

The following table summarizes key aspects of the synthesis of halogenated norbornanes:

| Reaction | Reagents | Key Features | Reference |

| Bromofunctionalization | Norbornene, N-bromosuccinimide (NBS) | Carbocationic intermediate, Wagner-Meerwein rearrangements, solvent polarity effects | arkat-usa.org |

| Structural Determination | This compound | Electron diffraction | acs.org |

Reactivity Profiles and Transformation Potential of Dichloronorbornane Derivatives

The presence of two chlorine atoms on the norbornane framework in this compound and its derivatives imparts a distinct reactivity profile. These compounds can undergo a variety of transformations, making them valuable intermediates in organic synthesis.

Halogenated hydrocarbons, in general, are subject to abiotic transformations such as hydrolysis and redox processes. epa.gov The rates of these reactions can vary significantly depending on the specific structure of the compound and the environmental conditions. epa.govresearchgate.netnih.gov For instance, the hydrolysis half-lives of chlorinated hydrocarbons can range from a few days to thousands of years. epa.gov Reductive dechlorination is another important transformation pathway, particularly in anoxic environments. nih.gov

The reactivity of dichlorinated compounds is also influenced by the electronic effects of other substituents on the ring. For example, in 4,6-dichloro-5-nitrobenzofuroxan, the presence of the nitro group and the furoxan ring significantly enhances the reactivity towards nucleophilic substitution compared to simpler dichlorinated aromatic compounds. mdpi.com DFT calculations have been employed to understand the reaction course and the influence of substituents on the reactivity of such molecules. mdpi.comnih.gov These studies have shown that the substitution of a chlorine atom can proceed via a "non-aromatic" nucleophilic substitution pathway. nih.gov

The transformation potential of dichloronorbornane derivatives allows for the introduction of a wide range of functional groups, paving the way for the synthesis of more complex molecules.

| Transformation | Key Factors | Significance | References |

| Hydrolysis | Structure, pH | Environmental fate and persistence | epa.govresearchgate.net |

| Reductive Dechlorination | Anoxic conditions | Environmental remediation | nih.gov |

| Nucleophilic Substitution | Electronic effects of substituents | Introduction of new functional groups | mdpi.comnih.gov |

Applications as Building Blocks for Complex Molecular Architectures in Organic Synthesis

The rigid, three-dimensional structure of the norbornane scaffold makes it an attractive building block for the construction of complex molecular architectures. Dichloronorbornane derivatives, with their defined stereochemistry and reactive handles, serve as versatile starting materials in total synthesis and medicinal chemistry.

The controlled functionalization of the dichloronorbornane core allows for the systematic elaboration of the molecule, leading to the assembly of intricate polycyclic systems. The reactivity of the carbon-chlorine bonds enables the introduction of various substituents through nucleophilic substitution or cross-coupling reactions.

While direct examples of this compound in the synthesis of highly complex natural products are not extensively documented in the provided search results, the principles of using halogenated building blocks are well-established. For instance, the use of zwitterionic aryliodonium derivatives of closo-borates as intermediates for the regioselective functionalization of boron clusters highlights the utility of halogenated compounds in constructing complex structures. researchgate.net Similarly, the synthesis of 1,2-dichloro-1,2-diborolanes demonstrates the use of dichlorinated scaffolds as precursors to other reactive cyclic compounds. researchgate.net The synthesis of 1,4-dichloro-2-butyne (B41282) from 1,4-butynediol and thionyl chloride further illustrates a standard method for preparing dichlorinated building blocks. chemicalbook.com

The application of norbornane derivatives as building blocks extends to the synthesis of ligands for catalysis and materials with specific properties. The defined geometry of the norbornane framework can be used to control the spatial arrangement of functional groups, which is crucial for molecular recognition and catalytic activity.

Utilization of Chiral Norbornane Scaffolds in Asymmetric Synthesis

The chirality of the norbornane framework has been widely exploited in the field of asymmetric synthesis. magtech.com.cn Chiral norbornane derivatives can be used as chiral auxiliaries, chiral ligands for metal catalysts, or as chiral starting materials for the synthesis of enantiomerically pure compounds. magtech.com.cnnih.gov

The synthesis of chiral norbornene derivatives can be achieved through Diels-Alder reactions between cyclopentadiene and a chiral dienophile. magtech.com.cn The stereoselectivity of this reaction can often be controlled by the use of chiral catalysts. magtech.com.cn Lipase-catalyzed transesterification is another method for the asymmetric synthesis of chiral norbornene derivatives. nih.gov

Chiral norbornane-based ligands have been successfully employed in a variety of asymmetric catalytic reactions. researchgate.netnih.govnih.govresearchgate.netrsc.org For example, chiral dinitrogen ligands have been used in palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral scaffolds. researchgate.netnih.gov The rigid structure of the norbornane backbone helps to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. nih.govresearchgate.net

The concept of using a chiral scaffold to induce asymmetry is a powerful strategy in organic synthesis. DNA, with its inherent chirality, has even been explored as a chiral scaffold for asymmetric catalysis. mdpi.com The principles learned from these systems can be applied to the design of new chiral catalysts based on the norbornane framework.

The following table provides examples of the use of chiral norbornane scaffolds in asymmetric synthesis:

| Application | Method | Key Feature | References |

| Chiral Ligand Synthesis | Diels-Alder Reaction | Use of chiral catalysts to control stereoselectivity. | magtech.com.cn |

| Asymmetric Catalysis | Pd/Norbornene Cooperative Catalysis | Synthesis of C-N axially chiral scaffolds. | researchgate.netnih.gov |

| Chiral Auxiliary | Lipase-catalyzed transesterification | Enantioselective synthesis of norbornene derivatives. | nih.gov |

Advanced Analytical Methodologies in the Study of 1,4 Dichloronorbornane

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., GC, HPLC)

Chromatography is a fundamental technique for separating components from a mixture. For a compound like 1,4-Dichloronorbornane, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools for isolation, purification, and purity checks.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. In this technique, the sample is vaporized and transported by an inert carrier gas through a specialized column that separates compounds based on their boiling points and interactions with the column's stationary phase. ijarnd.com GC is highly effective for determining the purity of this compound and for separating it from starting materials, byproducts, or other isomers. A flame ionization detector (FID) is commonly used for quantifying hydrocarbons and their derivatives. nih.gov The analysis of similar chlorinated compounds, such as 1,4-dichlorobenzene (B42874) and 1,2-dibromoethane, by GC demonstrates its utility in resolving halogenated organic molecules. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity assessment of non-volatile or thermally sensitive compounds, but it is also widely used for a broad range of organic molecules. nih.gov In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). nih.gov For this compound, a reversed-phase HPLC method would typically be employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. energetic-materials.org.cn Detection is often achieved using an ultraviolet (UV) detector. This method is invaluable for accurately quantifying the purity of a sample and detecting non-volatile impurities. nih.govenergetic-materials.org.cn

Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a much more comprehensive analysis than either technique alone. slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive analytical method for identifying volatile and semi-volatile organic compounds. nih.gov After the GC separates the individual components of a mixture, they are introduced directly into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio. ijarnd.com This process generates a unique mass spectrum for each compound, which acts as a "molecular fingerprint," allowing for positive identification. The analysis of structurally related compounds like 1,3-dichloro-2-propanol (B29581) and 1,4-dichlorobenzene by GC-MS showcases the technique's high sensitivity and specificity for identifying chlorinated compounds in various matrices. nih.govresearchgate.net This method would be used to confirm the identity of the this compound peak in a chromatogram and to identify any co-eluting impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of LC with NMR spectroscopy is a powerful, albeit less common, hyphenated technique used for the unambiguous structural elucidation of compounds in complex mixtures. mdpi.com After separation by an HPLC system, the analyte flows into an NMR spectrometer. dntb.gov.ua This allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR, ¹³C NMR) on the isolated compound, providing clear information about its molecular structure, connectivity, and stereochemistry. mdpi.comresearchgate.net LC-NMR can be performed in on-flow, stop-flow, or loop-storage modes, depending on the concentration of the analyte and the required analysis time. mdpi.comdntb.gov.ua For this compound, LC-NMR would be the ultimate tool to differentiate it from other dichloronorbornane isomers and to fully characterize its structure without the need for complete isolation from the sample matrix.

Crystallographic Studies for Solid-State Structure Determination (if applicable)

While chromatographic and spectroscopic techniques identify a molecule and its structure in a fluid phase, crystallographic studies determine the precise three-dimensional arrangement of atoms in the solid state.

Electron diffraction has been used to determine the gas-phase molecular structures of both the parent compound, norbornane (B1196662), and this compound. acs.org This study provided key data on bond lengths and angles, revealing the strained bicyclic structure. For instance, the key C1-C7 and C4-C7 bond lengths in this compound were determined to be 1.565 Å. acs.org

Future Research Directions and Emerging Areas

Development of Green and Sustainable Synthetic Routes for Halogenated Norbornanes

The synthesis of halogenated organic compounds has traditionally relied on methods that often employ hazardous reagents and generate significant waste. The principles of green chemistry are increasingly guiding the development of more environmentally benign synthetic routes for halogenated norbornanes.

Future research in this area is expected to focus on several key strategies:

Biocatalysis: The use of halogenating enzymes, or halogenases, offers a promising green alternative for the selective halogenation of organic substrates under mild conditions. nih.gov Research into discovering and engineering halogenases that can act on non-natural substrates like norbornane (B1196662) could lead to highly specific and sustainable methods for producing compounds such as 1,4-dichloronorbornane. The enzymatic halogenation of natural products is a well-established field, and extending this to synthetic scaffolds is a significant area of future development. nih.gov

Alternative Solvents and Catalysts: Moving away from traditional volatile and toxic organic solvents is a core tenet of green chemistry. researchgate.net The exploration of water, ionic liquids, or supercritical fluids as reaction media for the halogenation of norbornane could drastically reduce the environmental impact. Furthermore, the development of robust, recyclable catalysts, such as solid-supported reagents or metal-organic frameworks, can improve atom economy and reduce waste.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and often higher yields compared to batch processes. researchgate.net Applying flow chemistry to the halogenation of norbornane could enable more efficient and scalable production of this compound and other halogenated derivatives, with reduced energy consumption and waste generation.

Exploration of Novel Reactivity and Catalytic Applications of Dichloronorbornane Frameworks

The unique stereochemistry and electronic properties of the this compound framework make it an intriguing platform for exploring novel chemical reactivity and developing new catalytic systems. While direct catalytic applications of this compound are not yet widely reported, the broader family of norbornene and its derivatives is instrumental in various catalytic processes.

Emerging research directions include:

Precursors for Functional Molecules: The chlorine atoms in this compound can serve as handles for further functionalization through nucleophilic substitution or elimination reactions. For example, dehydrochlorination could lead to the formation of strained alkenes, which are valuable intermediates in organic synthesis. The development of selective methods to functionalize the C-Cl bonds would open up pathways to a wide array of novel norbornane derivatives.

Ligands in Homogeneous Catalysis: The rigid norbornane scaffold can be used to design novel ligands for transition metal catalysis. While norbornene itself is well-known in palladium-catalyzed reactions like the Catellani reaction, the introduction of chloro substituents at the bridgehead positions of the norbornane framework could modulate the electronic and steric properties of derived ligands, potentially leading to catalysts with unique selectivity and reactivity. acs.orgacs.org

Scaffolds for Asymmetric Catalysis: The chirality of certain norbornane derivatives makes them excellent scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. Future work could involve the enantioselective synthesis of dichloronorbornane derivatives and their application in asymmetric catalysis.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, and its application to the study of this compound and related compounds is a growing area of interest.

Key areas for future computational research include:

Structural and Spectroscopic Characterization: While the gas-phase structure of this compound has been determined experimentally, advanced computational methods like Density Functional Theory (DFT) can provide deeper insights into its conformational preferences, vibrational frequencies, and electronic structure. researchgate.netontosight.ai These calculations are crucial for interpreting experimental data and understanding the molecule's intrinsic properties.

Reaction Mechanism and Reactivity Prediction: DFT and other quantum chemical methods can be used to model potential reaction pathways for this compound, such as nucleophilic substitution, elimination, and rearrangement reactions. By calculating the activation energies and reaction thermodynamics, researchers can predict the feasibility of different transformations and design experiments more efficiently. researchgate.netwikipedia.org

Machine Learning and AI in Reaction Prediction: The burgeoning field of predictive chemistry, which leverages machine learning and artificial intelligence, holds immense potential for accelerating the discovery of new reactions and synthetic routes. nih.govontosight.ai By training models on large datasets of known chemical reactions, it may become possible to predict the likely products of reactions involving novel substrates like this compound, even for transformations that have not been previously reported.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of molecular structure, conformational analysis, prediction of spectroscopic properties (NMR, IR), and modeling of reaction mechanisms. nih.govontosight.ai |

| Ab initio methods | High-accuracy calculations of electronic structure and properties, providing benchmark data for other methods. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound in different environments (e.g., in solution) to understand solvation effects and conformational dynamics. |

| Machine Learning (ML) | Prediction of reaction outcomes, retrosynthetic analysis, and discovery of novel synthetic pathways for functionalized norbornanes. nih.gov |

Integration with Materials Science for the Design of Functional Molecules based on Norbornane Scaffolds

The rigid and well-defined three-dimensional structure of the norbornane scaffold makes it an attractive building block for the design of functional materials with tailored properties. While research has primarily focused on norbornene-based polymers, the principles can be extended to derivatives like this compound.

Future prospects in this domain involve:

Monomers for Specialty Polymers: Norbornene and its derivatives are key monomers in Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, leading to polymers with high thermal stability, optical clarity, and tunable mechanical properties. researchgate.netwikipedia.org Functionalized norbornanes, potentially derived from this compound, could be incorporated as monomers to introduce specific properties into the resulting polymers, such as flame retardancy, altered refractive index, or sites for post-polymerization modification.

Scaffolds for Medicinal Chemistry: The norbornane framework is considered a "privileged scaffold" in medicinal chemistry, as its rigid structure allows for the precise spatial arrangement of functional groups to interact with biological targets. nih.govnih.gov Derivatives of this compound could be explored as starting points for the synthesis of novel therapeutic agents, where the chloro groups are replaced with pharmacologically active moieties.

Building Blocks for Molecular Materials: The defined geometry of the norbornane cage can be exploited to construct complex molecular architectures, such as molecular cages, sensors, and components for molecular electronics. The dichlorinated framework offers specific anchor points for the assembly of these supramolecular structures.

| Application Area | Role of Norbornane Scaffold | Potential Contribution of this compound |

| Polymer Chemistry | Monomer for ROMP and vinyl-addition polymers. researchgate.netwikipedia.org | Introduction of chlorine atoms could enhance flame retardancy or provide sites for further functionalization. |

| Medicinal Chemistry | Rigid scaffold for the design of bioactive molecules. nih.govnih.gov | A starting point for the synthesis of novel drug candidates with defined 3D structures. |

| Materials Science | Building block for functional materials with high thermal and mechanical stability. | Can be used to create materials with tailored optical, electronic, or surface properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.